molecular formula C6H4N4O3 B1352870 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-60-6

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No. B1352870
CAS RN: 61719-60-6
M. Wt: 180.12 g/mol
InChI Key: ITNADQHDSICALJ-UHFFFAOYSA-N
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Description

“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .


Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Analgesic and Anti-inflammatory Agents

  • Application : Imidazo[4,5-b]pyridine derivatives are known to have analgesic (pain-relieving) and nonsteroidal anti-inflammatory effects .
  • Methods : These compounds are typically synthesized from readily available derivatives of 2,3-diaminopyridine .

Antidepressant Agents

  • Application : Certain imidazo[4,5-b]pyridine derivatives exhibit antidepressant activity .
  • Methods : The synthesis methods are similar to those used for the analgesic and anti-inflammatory agents .
  • Results : While specific results can vary, these compounds have shown potential in treating depressive disorders .

Cardiotonic Agents

  • Application : Some imidazo[4,5-b]pyridine derivatives have cardiotonic effects, meaning they can increase the contractility of the heart .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used to treat certain heart conditions .

Antibacterial and Antimycobacterial Agents

  • Application : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used to treat bacterial and mycobacterial infections .

Antitumor Agents

  • Application : Certain imidazole derivatives have been found to inhibit excessive angiogenesis, which is essential for the growth of tumor cells .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used in cancer treatment .

Lymphocyte Function-Associated Nitrogen (LFA-1) Inhibitors

  • Application : Some imidazole derivatives serve as lymphocyte function-associated nitrogen (LFA-1) inhibitors .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used to modulate immune responses .

Antidiabetic Agents

  • Application : Certain imidazole derivatives have been found to exhibit antidiabetic activity .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used in the treatment of diabetes .

Anti-allergic Agents

  • Application : Some imidazole derivatives have been reported to show anti-allergic activities .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used to treat allergic reactions .

Antipyretic Agents

  • Application : Imidazole derivatives have been found to exhibit antipyretic (fever-reducing) effects .
  • Methods : The synthesis methods are similar to those used for the other applications .
  • Results : These compounds could potentially be used to reduce fever .

properties

IUPAC Name

7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNADQHDSICALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393024
Record name 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one

CAS RN

61719-60-6
Record name 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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